(E)-3-(2-quinolyl)prop-2-en-1-ol
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Overview
Description
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring attached to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with propenol precursors under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where quinoline-2-carbaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for (e)-3-(Quinolin-2-yl)prop-2-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: (e)-3-(Quinolin-2-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (e)-3-(Quinolin-2-yl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the propenol group.
2-Quinolylmethanol: Similar structure with a methanol group instead of a propenol group.
Quinoline-2-carbaldehyde: A precursor in the synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol.
Uniqueness
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
(E)-3-quinolin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-8,14H,9H2/b5-3+ |
InChI Key |
HZSMCZGYICFQLI-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CCO |
Origin of Product |
United States |
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